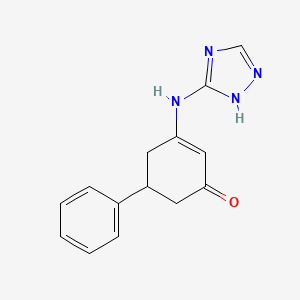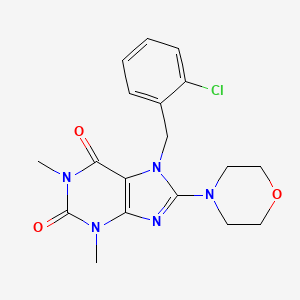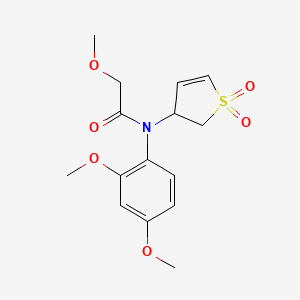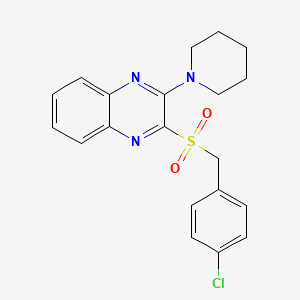
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one, also known as PTAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a pharmacological agent. PTAC belongs to the class of cyclohexenone derivatives and has been studied extensively for its biological activities and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1. Antitubercular Applications
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one, as a part of the compound MSDRT 12, has shown notable promise in antitubercular applications. A study by Shekar et al. (2014) demonstrated the compound's potent antitubercular activity, with one of its stereoisomers exhibiting a minimum inhibitory concentration of 0.78 μg/mL against Mycobacterium tuberculosis. This highlights its potential as a novel therapeutic agent in tuberculosis treatment (Shekar et al., 2014).
2. Structural Analysis and Synthesis
The compound and its derivatives have been a subject of interest in structural chemistry. Zhao Jun (2005) synthesized a related compound and analyzed its crystal structure, which can offer insights into the properties and potential applications of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one (Zhao Jun, 2005).
3. Cycloaddition Reactions
In the field of organic synthesis, the compound has been studied for its role in cycloaddition reactions. Pearson and Schkeryantz (1992) researched the cyclization of a related compound, leading to a sequence of events including intramolecular 1,3-dipolar cycloaddition, which is a key reaction in synthetic organic chemistry (Pearson & Schkeryantz, 1992).
Eigenschaften
IUPAC Name |
5-phenyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13-7-11(10-4-2-1-3-5-10)6-12(8-13)17-14-15-9-16-18-14/h1-5,8-9,11H,6-7H2,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIUYABZWGZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)



![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)
